Home > Products > Screening Compounds P70854 > N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide
N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide -

N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide

Catalog Number: EVT-5330751
CAS Number:
Molecular Formula: C15H16ClFN2O3
Molecular Weight: 326.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide

Compound Description: This compound exhibited high anti-staphylococcus activity with a minimum inhibitory concentration (MIC) of 7.8 µg/ml against reference strains. [] It was synthesized as part of a study focused on developing new antimicrobial agents. []

Relevance: This compound shares several key structural similarities with N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide. Both compounds contain a carboxamide group linked to a heterocyclic ring system. Specifically, both feature a 1,3-oxazole ring, although in slightly different positions. Furthermore, both compounds contain a substituted aromatic ring, contributing to their potential antimicrobial activities. ( [])

1-Butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide

Compound Description: Similar to the previous compound, this derivative also showed high anti-staphylococcus activity, exhibiting an MIC of 7.8 µg/ml. [] This compound was also synthesized and evaluated within the same study exploring new antimicrobial agents. []

Relevance: This compound, like N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, possesses a carboxamide group connected to a heterocyclic system. The presence of the 1,3-oxazole ring in both compounds further highlights their structural similarity. Both compounds also feature a complex substituted aromatic ring, potentially contributing to their antimicrobial properties. ( [])

5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide

Compound Description: This compound demonstrated high antifungal activity with an MIC of 7.8 µg/ml against Candida albicans ATCC 885/653 and Aspergillus niger K9 reference strains. [] It was synthesized and evaluated alongside the previously mentioned compounds in the pursuit of novel antimicrobial agents. []

Relevance: This compound shares the central structural motif of a carboxamide group linked to a heterocyclic ring system with N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide. Both compounds also contain a 1,3-oxazole ring, albeit in slightly different positions within their structures. Moreover, the presence of substituted aromatic rings in both compounds suggests their potential for antimicrobial activity. ( [])

Relevance: Although not directly sharing the 1,3-oxazole ring of N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, Ivacaftor is relevant as it also contains a carboxamide group linked to a heterocyclic system, in this case, a quinoline ring. Both compounds are designed to modulate protein function and possess bulky tert-butyl substituents, highlighting their connection in medicinal chemistry research. ( [])

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector for the ∆F508 mutation in CFTR, aiming to improve the cellular processing of the mutated protein. [] Its efficacy can be reduced by the potentiator Ivacaftor. []

Relevance: While not sharing the 1,3-oxazole ring present in N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, this compound provides an example of a different approach to modulating protein function in cystic fibrosis. It highlights the complexity of drug development and the potential for interactions between different classes of drugs targeting the same protein. ( [])

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound represents another investigational corrector for the ∆F508 mutation in CFTR, designed to enhance the cellular processing of the mutated protein. [] Similar to the previous compound, its efficacy is also susceptible to reduction by Ivacaftor. []

Relevance: While not directly related to N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide in terms of its core structure, this compound is relevant as another example of a corrector for ∆F508-CFTR. It emphasizes the exploration of diverse chemical structures in the search for effective treatments for cystic fibrosis and underscores the potential for complex drug interactions in this therapeutic area. ( [])

(2E)-3-[2-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880)

Compound Description: AMG6880 is a potent antagonist of rat TRPV1 activation by both capsaicin and protons. [] It is classified as a "group A antagonist" due to its ability to block both modes of TRPV1 activation. []

Relevance: While AMG6880 does not directly share the 1,3-oxazole ring of N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, it highlights the importance of heterocyclic rings and substituents in modulating protein activity. AMG6880 demonstrates how specific structural features can contribute to potent antagonism of specific protein targets. ( [])

5-chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanol (AMG7472)

Compound Description: AMG7472, like AMG6880, is also classified as a "group A antagonist" of rat TRPV1. [] It effectively blocks both capsaicin and proton activation of TRPV1. []

Relevance: AMG7472, although structurally distinct from N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, underscores the significance of incorporating specific functional groups and heterocyclic rings in designing potent protein antagonists. The presence of multiple halogenated aromatic rings and a piperazine moiety in AMG7472 demonstrates the influence of structural complexity on targeting specific protein interactions. ( [])

N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC)

Compound Description: BCTC is another potent antagonist of rat TRPV1 that blocks both capsaicin and proton activation. [] It belongs to the same "group A antagonist" category as AMG6880 and AMG7472. []

Relevance: While BCTC does not share the specific heterocyclic rings of N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, it exhibits several common features. Both compounds possess a carboxamide group connected to a cyclic system, albeit a tetrahydropyrazine ring in BCTC. The presence of a substituted pyridine ring and a tertiarybutyl group further underlines the structural similarities between these compounds. ( [])

(2E)-3-(6-tert-butyl-2-methylpyridin-3-yl)-N-(1H-indol-6-yl)acrylamide (AMG0610)

Compound Description: AMG0610, unlike the previous antagonists, selectively blocks capsaicin activation of rat TRPV1 but does not affect its activation by protons. [] This compound is classified as a "group B antagonist." []

Relevance: AMG0610, although structurally distinct from N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, highlights the importance of precise structural features in achieving selective antagonism of protein function. The presence of a tertiary butyl group and a substituted pyridine ring in both compounds, despite their different core structures, suggests that these moieties may play a role in binding to TRPV1, although with varying effects on its activation by different stimuli. ( [])

(2E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)acrylamide (SB-366791)

Compound Description: SB-366791, similar to AMG0610, selectively antagonizes capsaicin activation of rat TRPV1 without affecting proton activation. [] It is also categorized as a "group B antagonist." []

Relevance: Although SB-366791 lacks the 1,3-oxazole ring found in N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, it underscores the concept of selective protein antagonism. The presence of a substituted aromatic ring and an acrylamide group in both compounds, despite their distinct core structures, suggests that these features might play a role in TRPV1 binding, albeit with differential effects on its activation by different stimuli. ( [])

Properties

Product Name

N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide

IUPAC Name

N-tert-butyl-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide

Molecular Formula

C15H16ClFN2O3

Molecular Weight

326.75 g/mol

InChI

InChI=1S/C15H16ClFN2O3/c1-15(2,3)19-14(20)11-7-22-13(18-11)8-21-12-5-4-9(17)6-10(12)16/h4-7H,8H2,1-3H3,(H,19,20)

InChI Key

MPRZEGUEZNPMTF-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=COC(=N1)COC2=C(C=C(C=C2)F)Cl

Canonical SMILES

CC(C)(C)NC(=O)C1=COC(=N1)COC2=C(C=C(C=C2)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.